Bedaquiline fumarate
Übersicht
Beschreibung
Bedaquiline fumarate, also known as TMC207 and R207910, is a medication used to treat active tuberculosis . Specifically, it is used to treat multi-drug-resistant tuberculosis (MDR-TB) along with other medications for tuberculosis . It is administered orally . Common side effects include nausea, joint pains, headaches, and chest pain .
Synthesis Analysis
Bedaquiline is synthesized using a unique combination of conventional screening, and small-scale experiments supplemented by crystallographic analysis and infrared microspectroscopy . The benzoate and maleate salts were selected as lead candidates after reviewing preliminary characterization data .
Molecular Structure Analysis
Bedaquiline is a diarylquinoline antimycobacterial drug . The quinolinic central heterocyclic nucleus with alcohol and amine side chains is responsible for bedaquiline-mediated antimycobacterial activity . Although it is closely related to fluoroquinolones, bedaquiline does not affect DNA gyrase .
Chemical Reactions Analysis
Bedaquiline is greatly influenced by cytochrome P450 inducers and inhibitors . More research is urgently needed to ensure safe co-administration with commonly used agents . Exposure–response relationships suggest potential future roles for drug monitoring .
Physical And Chemical Properties Analysis
Bedaquiline has a molecular weight of 555.505 . It is a diarylquinoline with a quinolinic central heterocyclic nucleus with alcohol and amine side chains .
Wissenschaftliche Forschungsanwendungen
Treatment of Drug-Resistant Tuberculosis
- Application Summary : Bedaquiline fumarate is used in the treatment of drug-resistant tuberculosis (DR-TB). It’s a novel diarylquinoline that has been added to the World Health Organization-recommended all-oral regimen for patients with multidrug-resistant tuberculosis .
- Methods of Application : The drug is administered orally. In some studies, bedaquiline was given at a dosage of 400 mg once daily for a period of 2 weeks, followed by 200 mg three times weekly for either 6 or 22 weeks .
- Results : Bedaquiline treatment was associated with higher rates of culture conversion (risk ratio (RR):1.272 (1.165–1.389), P<0.001). There was a significant reduction in all-cause death (RR: 0.529 (0.454–0.616), P<0.001)) in the bedaquiline treatment group .
Pharmacokinetics and Drug-Drug Interactions
- Application Summary : Bedaquiline fumarate’s pharmacokinetics and drug-drug interaction profile have been studied. It is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite .
- Methods of Application : The drug-drug interaction studies were conducted in healthy subjects and patients with drug-susceptible or multidrug-resistant TB .
- Results : Potential interactions have been assessed between bedaquiline and first- and second-line anti-TB drugs, commonly used antiretroviral agents, and a potent CYP3A inhibitor .
Inhibition of ATP Synthase
- Application Summary : Bedaquiline fumarate is known to inhibit ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis .
- Methods of Application : This property of bedaquiline is utilized in laboratory settings to study the biochemistry and physiology of Mycobacterium tuberculosis .
- Results : The inhibition of ATP synthase by bedaquiline leads to energy depletion in the bacteria, thereby effectively treating the infection .
Treatment of Extensively Drug-Resistant Tuberculosis
- Application Summary : Apart from multidrug-resistant tuberculosis, bedaquiline fumarate is also used in the treatment of extensively drug-resistant tuberculosis .
- Methods of Application : The drug is administered orally as part of a combination therapy .
- Results : The use of bedaquiline in such cases has shown promising results, although more research is needed to establish its long-term effectiveness .
Treatment of Pulmonary Multidrug-Resistant Tuberculosis
- Application Summary : Bedaquiline fumarate (Sirturo™) is approved by the U.S. Food and Drug Administration (FDA) for use as part of a combination therapy in adults with pulmonary multidrug-resistant tuberculosis (MDR TB) when an effective treatment regimen cannot otherwise be provided .
- Methods of Application : The drug is administered orally as part of a combination therapy .
- Results : The effectiveness and safety of this drug in different patient populations is unknown at this time .
Inhibition of ATP Synthase in Mycobacterial Infection
- Application Summary : Bedaquiline fumarate is known to inhibit the c subunit of ATP synthase responsible for synthesizing ATP. Consequently, bedaquiline can be used to treat mycobacterial infection, particularly tuberculosis (TB) .
- Methods of Application : This property of bedaquiline is utilized in laboratory settings to study the biochemistry and physiology of Mycobacterium tuberculosis .
- Results : The inhibition of ATP synthase by bedaquiline leads to energy depletion in the bacteria, thereby effectively treating the infection .
Safety And Hazards
Zukünftige Richtungen
Future studies should focus on developing exposure–response relationships to determine the best ways to monitor both efficacy and safety . Dosing may be optimized through a greater understanding of specific factors that may influence observed concentrations, including patient demographics and comorbidities . Firm guidance for co-administration of bedaquiline with other drugs known to induce or inhibit cytochrome P450 enzymes is urgently required .
Eigenschaften
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t30-,32-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSPMRFRHMMOY-WWCCMVHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35BrN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004837 | |
Record name | Bedaquiline fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401004837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bedaquiline fumarate | |
CAS RN |
845533-86-0 | |
Record name | Bedaquiline fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845533-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bedaquiline fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845533860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bedaquiline fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401004837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-BROMO-2-METHOXY-QUINOLIN-3-YL)-4-DIMETHYLAMINO-2-NAPHTHALEN-1-YL-1-PHENYL-BUTAN-2-OL FUMARATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEDAQUILINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P04QX2C1A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.